molecular formula C25H24N2O2 B11705246 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

Cat. No.: B11705246
M. Wt: 384.5 g/mol
InChI Key: UKYLLOQGFOXWNF-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by further functionalization to introduce the tert-butylbenzamide moiety. Common reaction conditions include the use of catalysts such as metal catalysts, nanocatalysts, or ionic liquid catalysts under solvent-free or mild solvent conditions .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve scalable synthetic routes that can be performed under mild conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of recyclable catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where both the benzoxazole core and the tert-butylbenzamide moiety are required for optimal activity .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C25H24N2O2/c1-16-9-10-18(24-27-20-7-5-6-8-22(20)29-24)15-21(16)26-23(28)17-11-13-19(14-12-17)25(2,3)4/h5-15H,1-4H3,(H,26,28)

InChI Key

UKYLLOQGFOXWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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